N-Benzyl-2-(2-tert-butyl-phenoxy)-acetamide
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Overview
Description
N-Benzyl-2-(2-tert-butyl-phenoxy)-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a tert-butyl-phenoxy group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(2-tert-butyl-phenoxy)-acetamide typically involves the reaction of 2-tert-butylphenol with benzylamine in the presence of an acylating agent such as acetic anhydride or acetyl chloride. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(2-tert-butyl-phenoxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the benzyl or tert-butyl-phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on cellular processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(2-tert-butyl-phenoxy)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-(2-tert-butyl-phenoxy)-acetamide can be compared with other amides such as N-Benzyl-2-(2-methyl-phenoxy)-acetamide and N-Benzyl-2-(2-ethyl-phenoxy)-acetamide.
- These compounds share similar structural features but differ in the substituents on the phenoxy group.
Uniqueness
- The presence of the tert-butyl group in this compound may confer unique steric and electronic properties, affecting its reactivity and interactions with other molecules.
- This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
N-benzyl-2-(2-tert-butylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)16-11-7-8-12-17(16)22-14-18(21)20-13-15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYJVLRCCLGHIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202455 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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